molecular formula C9H12N2O3 B563310 2-[(Ethylamino)methyl]-4-nitrophenol-d5 CAS No. 1185157-36-1

2-[(Ethylamino)methyl]-4-nitrophenol-d5

Cat. No.: B563310
CAS No.: 1185157-36-1
M. Wt: 201.237
InChI Key: BXQBOFZTTUXRNK-ZBJDZAJPSA-N
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Description

2-[(Ethylamino)methyl]-4-nitrophenol-d5 is a deuterated derivative of 2-[(Ethylamino)methyl]-4-nitrophenol. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. The deuterium labeling (indicated by the “d5” suffix) makes it valuable for various analytical and experimental purposes, including proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Ethylamino)methyl]-4-nitrophenol typically involves the nitration of phenol followed by the introduction of an ethylamino group. The deuterated version, 2-[(Ethylamino)methyl]-4-nitrophenol-d5, is synthesized using deuterated reagents to replace hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the selective introduction of functional groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The deuterium labeling is achieved through the use of deuterated solvents and reagents, which are more expensive and require specialized handling .

Chemical Reactions Analysis

Types of Reactions

2-[(Ethylamino)methyl]-4-nitrophenol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Ethylamino)methyl]-4-nitrophenol-d5 is used in a variety of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Ethylamino)methyl]-4-nitrophenol-d5 involves its interaction with specific molecular targets. The nitrophenol group can participate in redox reactions, while the ethylamino group can form hydrogen bonds and interact with biological molecules. These interactions can affect various biochemical pathways, making it useful in studying enzyme mechanisms and protein functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Methylamino)methyl]-4-nitrophenol
  • 2-[(Propylamino)methyl]-4-nitrophenol
  • 2-[(Butylamino)methyl]-4-nitrophenol

Uniqueness

2-[(Ethylamino)methyl]-4-nitrophenol-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The presence of deuterium atoms allows for more precise tracking in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, making it a valuable tool in research .

Biological Activity

2-[(Ethylamino)methyl]-4-nitrophenol-d5, also known as a deuterated analog of 4-nitrophenol, has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This compound is particularly significant in studies related to pharmacokinetics, toxicology, and environmental science. The deuteration enhances the compound's stability and allows for more precise tracking in biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H12N2O3D5\text{C}_9\text{H}_{12}\text{N}_2\text{O}_3\text{D}_5
  • Molecular Weight : Approximately 198.25 g/mol
  • CAS Number : 1185157-36-1

The presence of the nitro group (-NO2) significantly influences its biological activity, particularly its interaction with biological membranes and proteins.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitrophenol moiety is known for its role as a competitive inhibitor in enzymatic reactions, particularly those involving dehydrogenases and oxidases.

  • Inhibition of Enzymatic Activity : Studies have shown that nitrophenols can inhibit enzymes by competing with substrates for binding sites. This inhibition can lead to altered metabolic pathways in organisms exposed to the compound.
  • Toxicological Effects : The compound exhibits cytotoxic properties, which have been documented in various cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.

Case Studies

Several case studies highlight the biological implications of this compound:

  • Toxicity Assessment : A study assessed the cytotoxic effects of nitrophenols on human liver cells, demonstrating that exposure led to increased levels of apoptosis markers and ROS production. The study concluded that the compound's toxicity is dose-dependent and varies across different cell types .
  • Environmental Impact : Research has indicated that nitrophenols, including this compound, are persistent pollutants in aquatic environments. Their degradation rates vary based on environmental conditions, with half-lives ranging from days to weeks depending on microbial activity and sunlight exposure .
  • Pharmacokinetics : In pharmacological studies, this compound has been used as a tracer to understand the metabolic pathways of similar compounds in animal models. The deuterated form allows for precise tracking using mass spectrometry techniques .

Data Table: Biological Activity Overview

Biological ActivityDescription
Enzyme Inhibition Competes with substrates for binding sites; affects metabolic pathways.
Cytotoxicity Induces apoptosis in cell lines; increases ROS production.
Environmental Persistence Half-lives vary significantly; biodegradation is influenced by microbial activity and environmental conditions.
Pharmacokinetics Used as a tracer in studies; enhances understanding of metabolic pathways in vivo.

Properties

IUPAC Name

4-nitro-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-10-6-7-5-8(11(13)14)3-4-9(7)12/h3-5,10,12H,2,6H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQBOFZTTUXRNK-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NCC1=C(C=CC(=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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